

A Comprehensive Technical Guide to the Physicochemical Properties of Caffeine Citrate

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Compound of Interest

Compound Name: Caffeine citrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **caffeine citrate**. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for formulation, stability testing, and understanding its mechanism of action.

Chemical and Physical Properties

Caffeine citrate ($C_{14}H_{18}N_4O_9$) is a salt formed from the combination of caffeine, a xanthine derivative, and citric acid.^{[1][2]} It is a white, crystalline powder with a bitter taste.^[1] The presence of citric acid enhances the solubility of caffeine in aqueous solutions.^[3] The percentage of caffeine in **caffeine citrate** is approximately 50%.^[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **caffeine citrate**.

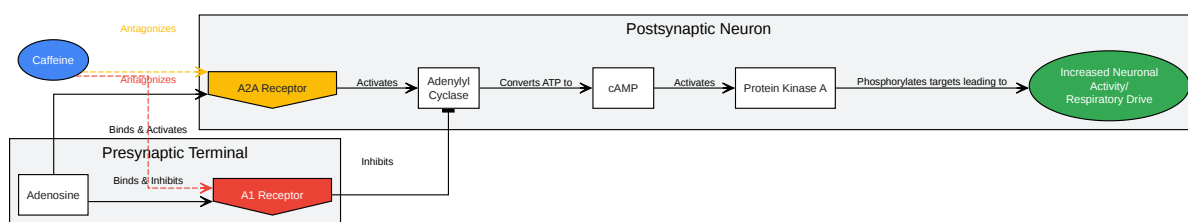
Property	Value	References
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₉	[4]
(C ₈ H ₁₀ N ₄ O ₂ • C ₆ H ₈ O ₇)	[1][2]	
Molecular Weight	386.31 g/mol	[2][4]
Appearance	White crystalline powder	[1][5]
Taste	Bitter	[1][5]
Melting Point	159 - 161 °C	
160 °C	[6]	
173 - 176.5 °C	[7]	
Solubility	Freely soluble in water	[1]
Soluble in alcohol	[1]	
Sparingly soluble in ethanol at room temperature	[5][8][9]	
Slightly soluble in DMSO and methanol		
pH (in solution)	4.2 - 5.2	[1]
4.7	[5][9][10]	
pKa	Data not available for the salt. The pKa of caffeine (as a weak base) is approximately 0.6 for the conjugate acid, and citric acid has pKa values of pKa ₁ =3.13, pKa ₂ =4.76, and pKa ₃ =6.40.	
Hygroscopicity	Highly hygroscopic powder, should be stored in tight containers.	[1]

Stability

Caffeine citrate oral solution (10 mg/mL) has demonstrated good stability, with no significant change in pH or caffeine content over a one-year period, even at elevated storage temperatures of 32°C and 45°C.[11] When stored at 22°C or 4°C and protected from light, an injectable solution of **caffeine citrate** (10 mg/mL) in sterile water was found to be stable for up to 342 days.[12] The compound is also stable in various intravenous admixtures and parenteral nutrition solutions at room temperature for 24 hours.[13] However, it should be protected from light and humidity and is incompatible with strong bases, strong oxidizers, and strong acids.[14] Thermal decomposition can generate carbon oxides, nitrogen oxides, and other toxic vapors. [14]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of caffeine, and by extension **caffeine citrate**, is the antagonism of adenosine receptors, specifically the A₁ and A₂ subtypes.[10] Adenosine is an endogenous nucleoside that modulates neurotransmission and has a generally inhibitory effect on the central nervous system. By blocking these receptors, caffeine promotes wakefulness, increases respiratory drive, and enhances skeletal muscle tone.[8][10]



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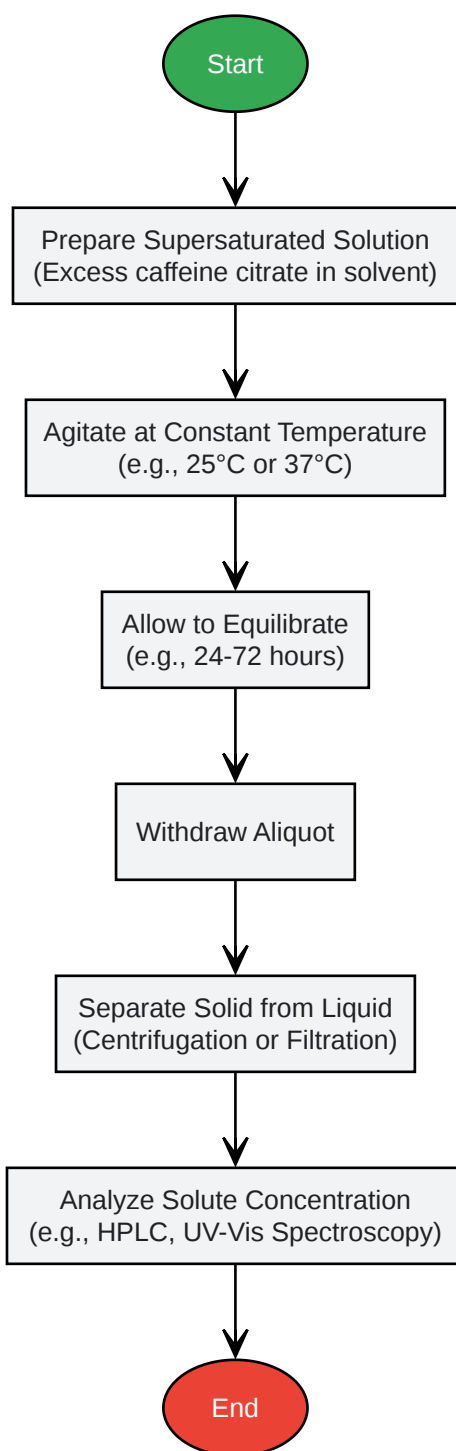
Caffeine's antagonism of adenosine receptors.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a substance like **caffeine citrate**.

Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[\[15\]](#)



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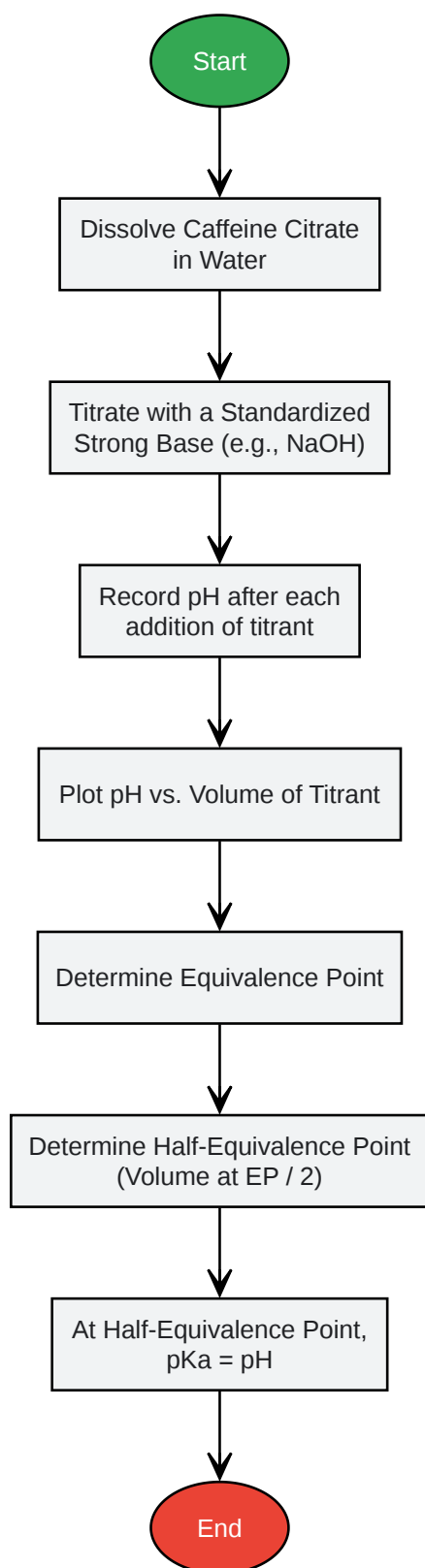
Workflow for solubility determination.

Methodology:

- Preparation: An excess amount of **caffeine citrate** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.[15]
- Equilibration: The container is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]
- Sampling and Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered (e.g., through a 0.22 μm filter) or centrifuged to remove any undissolved solid.[17]
- Analysis: The concentration of **caffeine citrate** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[16]

Determination of pKa

The pKa of a weak acid or base can be determined through potentiometric titration.[18][19]



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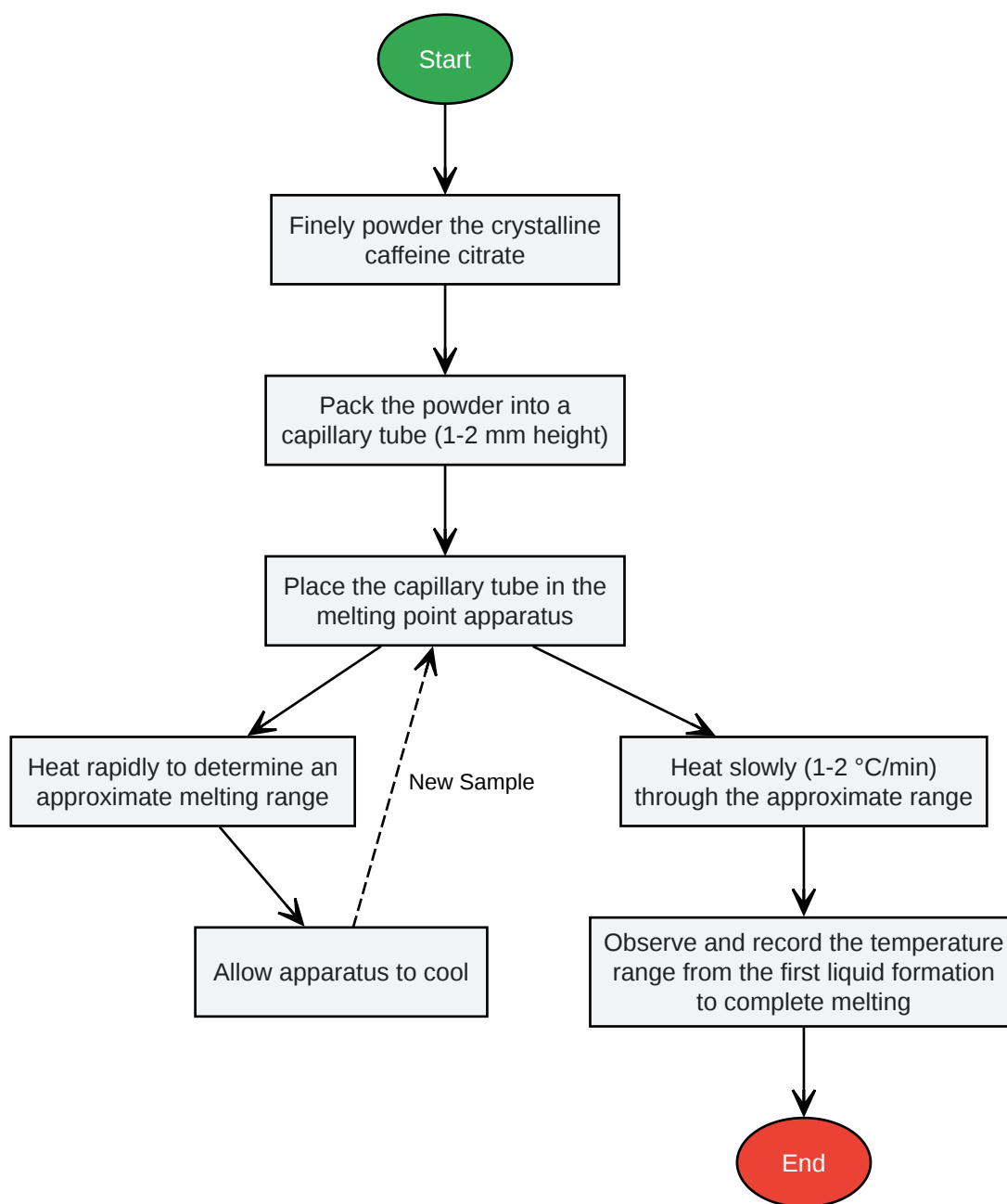
Workflow for pKa determination via titration.

Methodology:

- **Solution Preparation:** A known concentration of **caffeine citrate** is dissolved in deionized water.[\[20\]](#)
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.[\[20\]](#)[\[21\]](#)
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added.[\[22\]](#) The equivalence point (the point of inflection) is determined from the curve. The volume of titrant at the half-equivalence point is then found.[\[22\]](#)
- **pKa Determination:** According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acidic species.[\[20\]](#)[\[21\]](#)

Determination of Melting Point

The melting point of a crystalline solid can be determined using the capillary method with a melting point apparatus.[\[23\]](#)[\[24\]](#)



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Workflow for melting point determination.

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered **caffeine citrate** is packed into a thin-walled capillary tube, which is sealed at one end.[25][26]

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[23]
- Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[25] The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance.[25] A pure substance typically has a sharp melting point range of 0.5-1.0°C.[23]

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